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Executive Summary
IMM-01 is a novel recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein

designed to enhance the body's innate and adaptive anti-tumor immunity. Its primary

mechanism of action involves the blockade of the CD47-SIRPα signaling pathway, a critical

immune checkpoint that tumor cells exploit to evade phagocytosis by macrophages. By

disrupting this "don't eat me" signal, IMM-01 unleashes the phagocytic potential of

macrophages against cancer cells. Furthermore, IMM-01 possesses a dual-action mechanism,

whereby its Fc domain engages activating Fcγ receptors (FcγR) on macrophages, delivering a

potent "eat me" signal that further stimulates anti-tumor activity. This comprehensive guide

delves into the molecular intricacies of IMM-01's mechanism of action, supported by preclinical

and clinical data, detailed experimental protocols, and visual representations of the key

signaling pathways and workflows.

Core Mechanism of Action: A Dual-Pronged
Approach
IMM-01's therapeutic effect is rooted in its ability to modulate macrophage activity through a

two-pronged approach: inhibiting an anti-phagocytic signal while simultaneously providing a

pro-phagocytic one.
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Blocking the "Don't Eat Me" Signal: Disruption of the
CD47-SIRPα Axis
Tumor cells frequently overexpress CD47 on their surface, which interacts with SIRPα on

macrophages.[1] This interaction triggers a signaling cascade within the macrophage that

inhibits phagocytosis, effectively providing a "don't eat me" signal for the cancer cell.[1] IMM-
01, being a SIRPα-Fc fusion protein, competitively binds to CD47 on tumor cells, thereby

preventing its interaction with endogenous SIRPα on macrophages.[2] This blockade abrogates

the inhibitory signal, rendering the tumor cells susceptible to phagocytosis.[2]

Activating the "Eat Me" Signal: Engagement of Fcγ
Receptors
The Fc domain of IMM-01, derived from human IgG1, plays a crucial role in its dual-action

mechanism.[2] This Fc region binds to activating Fcγ receptors (FcγRs) on the surface of

macrophages.[3] This engagement triggers a downstream signaling cascade that actively

promotes phagocytosis, providing a potent "eat me" signal.[3] This activation of macrophages

not only leads to the direct engulfment and destruction of tumor cells but also enhances

antigen presentation to T cells, thereby bridging the innate and adaptive immune responses.[1]

Molecular Structure and Binding Properties
IMM-01 is a recombinant fusion protein composed of the extracellular domain of human SIRPα

linked to the Fc portion of human IgG1.[2] This design confers both the CD47-binding

specificity of SIRPα and the effector functions of an IgG1 antibody.

Table 1: Binding Affinity of IMM-01

Parameter Value Reference

Binding Affinity to CD47

(EC50)
0.4967 nM [1]

ADCP Induction (EC50) 0.1389 nM [1]
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A key feature of IMM-01 is its engineered design that results in weak binding to human red

blood cells (RBCs).[4] This is a significant safety advantage, as it minimizes the risk of

hemolysis, a common adverse event associated with some CD47-targeting antibodies.[4] This

favorable safety profile is attributed to the specific glycosylation patterns of the IMM-01 fusion

protein.

Signaling Pathways
The dual mechanism of action of IMM-01 involves the modulation of two distinct signaling

pathways within the macrophage.

Inhibition of SIRPα Signaling
Upon IMM-01 binding to CD47 on a tumor cell, the inhibitory signal transduction through the

macrophage's SIRPα is blocked.
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Caption: IMM-01 blocks the CD47-SIRPα "don't eat me" signal.

Activation of Fcγ Receptor Signaling
The Fc portion of IMM-01 engages with Fcγ receptors on the macrophage surface, initiating a

pro-phagocytic signaling cascade.
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Caption: The Fc domain of IMM-01 activates the "eat me" signal.

Preclinical and Clinical Data
Preclinical Efficacy
In vitro and in vivo preclinical studies have demonstrated the potent anti-tumor activity of IMM-
01.

Table 2: Preclinical Efficacy of IMM-01 in Xenograft Models

Tumor Model Treatment
Tumor Growth
Inhibition (TGI)

Reference

Daudi Xenograft IMM-01 97.48% [3]

Clinical Trial Results
Clinical trials have evaluated the safety and efficacy of IMM-01 as a monotherapy and in

combination with other agents.

Table 3: Phase 1b/2 Study of IMM-01 in Combination with Tislelizumab in Advanced Solid

Tumors (IMM01-04)
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Parameter Value Reference

Number of Patients 14 [2]

Confirmed Partial Response

(PR)
1 [2]

Stable Disease (SD) 3 [2]

Recommended Phase 2 Dose

(RP2D)
2.0 mg/kg [2]

Table 4: Common Treatment-Related Adverse Events (TRAEs) in the IMM01-04 Study (All

Grades)

Adverse Event Frequency Reference

Anemia 85.7% [1]

Platelet count decreased 28.6% [1]

Asthenia 28.6% [1]

White blood cell count

decreased
21.4% [1]

Lymphocyte count decreased 21.4% [1]

Infusion-related reaction 21.4% [1]

Proteinuria 21.4% [1]

Table 5: Grade 3-4 TRAEs in the IMM01-04 Study
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Adverse Event Frequency Reference

Lymphocyte count decreased 21.4% [2]

White blood cell count

decreased
14.3% [2]

Platelet count decreased 14.3% [2]

Blood creatine phosphokinase

MB increased
7.1% [2]

Blood pressure increased 7.1% [2]

Anemia 7.1% [2]

Experimental Protocols
Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay
This protocol outlines a general method for assessing the ADCP activity of IMM-01.

ADCP Assay Workflow

Start Label Target Tumor Cells
(e.g., with a pH-sensitive dye)

Opsonize Labeled Target Cells
with IMM-01

Co-culture Opsonized Target Cells
with Macrophages Incubate to allow phagocytosis Analyze by Flow Cytometry

(detect fluorescence of engulfed cells) End

Click to download full resolution via product page

Caption: Workflow for a typical ADCP assay.

Methodology:

Target Cell Labeling: Target tumor cells are labeled with a pH-sensitive dye that fluoresces in

the acidic environment of the phagosome.[5]
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Opsonization: Labeled target cells are incubated with varying concentrations of IMM-01 to

allow for opsonization.

Co-culture: Opsonized target cells are then co-cultured with effector macrophages.

Incubation: The co-culture is incubated for a specific period to allow for phagocytosis to

occur.

Analysis: The percentage of macrophages that have engulfed target cells is quantified by

flow cytometry, detecting the fluorescent signal from the labeled target cells within the

macrophages.[5]

In Vivo Xenograft Mouse Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of IMM-01 in a

xenograft mouse model.

Xenograft Model Workflow

Start Subcutaneously implant human
tumor cells into immunodeficient mice

Allow tumors to establish
and reach a specific size

Administer IMM-01 or vehicle control
(e.g., intravenously)

Monitor tumor growth
and animal well-being

Endpoint: Tumor volume,
tumor weight, and/or survival End

Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft study.

Methodology:

Cell Implantation: Human tumor cells are implanted subcutaneously into immunodeficient

mice.[6]

Tumor Establishment: Tumors are allowed to grow to a predetermined size.

Treatment Administration: Mice are randomized into treatment and control groups. The

treatment group receives IMM-01 (e.g., via intravenous injection), while the control group

receives a vehicle control.[7]
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Monitoring: Tumor volume is measured regularly using calipers, and the overall health of the

mice is monitored.[7]

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth

inhibition is calculated by comparing the tumor volumes and weights between the treated

and control groups. Survival analysis may also be performed.[7]

Conclusion
IMM-01 represents a promising immunotherapeutic agent with a well-defined, dual mechanism

of action. By effectively blocking the CD47-SIRPα "don't eat me" signal and simultaneously

providing a potent Fc-mediated "eat me" signal, IMM-01 activates macrophages to eliminate

tumor cells. This action not only leads to direct tumor cell killing but also has the potential to

induce a broader anti-tumor immune response through enhanced antigen presentation. The

favorable safety profile, particularly the weak binding to red blood cells, further enhances its

therapeutic potential. Ongoing and future clinical studies will continue to elucidate the full

clinical utility of IMM-01 in various cancer types, both as a monotherapy and in combination

with other anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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